(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid
Overview
Description
(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, ethoxy, and fluoro groups. This compound is of significant interest in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-ethoxy-2-fluorobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, including oxidation and substitution reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the base, which facilitate the transmetalation and reductive elimination steps .
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is unique due to the presence of chloro, ethoxy, and fluoro substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the ethoxy group can provide electron-donating effects, while the chloro and fluoro groups can offer electron-withdrawing effects, making this compound versatile in different synthetic applications .
Properties
IUPAC Name |
(3-chloro-4-ethoxy-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(9(12)13)8(11)7(6)10/h3-4,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNGRABEOSVUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679922 | |
Record name | (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909122-50-5 | |
Record name | (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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